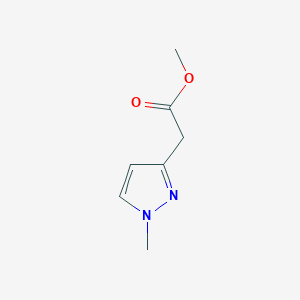

methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate

Übersicht

Beschreibung

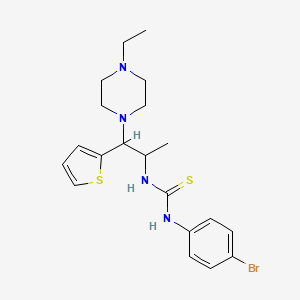

Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate is a compound that contains a pyrazole core . Pyrazole is a five-membered heterocyclic compound that contains two nitrogen atoms and three carbon atoms . The compound is a derivative of pyrazole, which is known for its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of pyrazole derivatives, including methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . In one study, twenty-five derivatives containing 3-methyl-1H-pyrazol-5-yl were synthesized by intermediate derivatization methods (IDMs) .Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using various techniques such as X-ray diffraction . For instance, the compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate was determined by X-ray diffraction .Chemical Reactions Analysis

Pyrazole-containing compounds, including methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate, are known for their ability to undergo various chemical reactions . They exhibit various biological activities, high selectivities, and low toxicities, making them useful in the development of new pesticides .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be determined using various techniques. For instance, the melting point, 1 HNMR, 13 CNMR, and HRMS of the synthesized compounds can be confirmed .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate derivatives, such as BT36 and BT43, have shown significant effectiveness as corrosion inhibitors. These compounds were tested on C38 steel in hydrochloric acid solutions, demonstrating over 95% protection. The mechanism of action includes cathodic inhibition by polarization and charge-transfer, adhering to the Langmuir adsorption isotherm. Quantum chemical data supports the correlation between molecular structure and inhibition efficiency (Missoum et al., 2013).

Organic Synthesis

The compound has utility in organic synthesis processes. One example is its use in the efficient formation of substituted 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes. These compounds show promise as small-molecule ligands for the treatment of inflammatory diseases and various biomedical applications (Elinson et al., 2014).

Fungicidal Activity

Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate derivatives have been synthesized for potential fungicidal applications. Preliminary studies indicate moderate fungicidal activity against Rhizoctonia solani, a plant pathogenic fungus (Liu et al., 2014).

Antibacterial Agents

The compound and its derivatives have been studied for their antibacterial properties. Research on specific derivatives shows promising antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli, potentially offering new avenues for antibiotic development (Asif et al., 2021).

Catalytic Properties

Certain derivatives of Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate have been synthesized and analyzed for their catalytic properties. For instance, copper (II) complexes of these compounds were found to be effective catalysts for the oxidation of catechol to quinone, suggesting potential applications in industrial catalysis (Boussalah et al., 2009).

Wirkmechanismus

The mechanism of action of pyrazole derivatives is diverse and depends on the specific compound. For instance, some pyrazole-containing compounds, such as Fipronil, act as inhibitors of GABA–chloride ion channel, making them effective in controlling pests resistant to organophosphorus, organochlorine, and pyrethroid insecticides .

Zukünftige Richtungen

Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals . They have received attention for the development of new pesticides in recent years . Therefore, the study of pyrazole derivatives, including methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate, is expected to continue to be a hot topic in the field of heterocyclic chemistry .

Eigenschaften

IUPAC Name |

methyl 2-(1-methylpyrazol-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-9-4-3-6(8-9)5-7(10)11-2/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFRTTRBMQQKRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3290082.png)

![4-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide](/img/structure/B3290083.png)

![4-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzenesulfonamide](/img/structure/B3290088.png)

![N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzenesulfonamide](/img/structure/B3290095.png)

![2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-6-bromobenzo[d]thiazole](/img/structure/B3290128.png)

![2-(3,4-dimethoxyphenyl)-5-(2-oxo-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B3290139.png)

![3-(4-methylbenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3290150.png)

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B3290157.png)

![Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B3290164.png)

![2-Phenethyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B3290171.png)